molecular formula C21H15N5O2S B2986143 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1207038-17-2

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2986143
CAS No.: 1207038-17-2
M. Wt: 401.44
InChI Key: IEAJDJNNEPEWDR-UHFFFAOYSA-N
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Description

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid heterocyclic compound combining imidazo[2,1-b]thiazole and 4-oxoquinazolin-3(4H)-yl pharmacophores. The imidazo[2,1-b]thiazole moiety is associated with antitumor, antimicrobial, and antiviral activities, while the 4-oxoquinazolin-3(4H)-yl group is linked to kinase inhibition and anticancer properties .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S/c27-19(12-26-13-22-17-7-2-1-6-16(17)20(26)28)23-15-5-3-4-14(10-15)18-11-25-8-9-29-21(25)24-18/h1-11,13H,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAJDJNNEPEWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazothiazole and quinazolinone intermediates, followed by their coupling through an acetamide linkage. Common reagents might include acyl chlorides, amines, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Leading to reduced forms of the compound.

    Substitution: Particularly nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various functionalized derivatives of the original compound.

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as a probe or inhibitor in biochemical assays.

    Medicine: Possibly as a lead compound in drug discovery for targeting specific biological pathways.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[2,1-b]thiazole Derivatives

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide (T9999)
  • Structure : Shares the imidazo[2,1-b]thiazole-phenyl backbone but replaces the 4-oxoquinazolinyl group with a methoxybenzamide.
  • Activity : Acts as a sirtuin modulator with anti-diabetic, anti-inflammatory, and antitumor effects .
  • Key Difference: The absence of the quinazolinone ring likely shifts its mechanism toward epigenetic modulation rather than kinase inhibition.
N-[4-Ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (Compound 18)
  • Structure: Contains a piperidinylsulfonylphenyl group instead of the quinazolinone-acetamide chain.
  • Activity: Identified as an HIV-1 assembly inhibitor targeting the phosphatidylinositol (4,5)-bisphosphate binding site .
  • Key Difference: The target compound’s quinazolinone group may enhance interactions with kinase domains, differing from the antiviral mechanism of Compound 16.

4-Oxoquinazolin-3(4H)-yl Derivatives

(E)-N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (Compound 11o)
  • Structure: Features a styryl-substituted quinazolinone linked to a methoxyphenylacetamide.
  • Activity : Exhibits anticancer activity against human cancer cell lines (e.g., HepG2) with IC50 values in the micromolar range .
  • Key Difference : The imidazo[2,1-b]thiazole in the target compound may improve cellular uptake or target selectivity compared to styryl-substituted analogs.
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide
  • Structure: Lacks the imidazo[2,1-b]thiazole group but includes a chloro-methyl substitution on the quinazolinone.
  • Activity: Potent enoyl-acyl carrier protein reductase (InhA) inhibitor for tuberculosis treatment .
  • Key Difference : The target compound’s imidazo[2,1-b]thiazole moiety could broaden its therapeutic scope to include anticancer or antiviral applications.

Hybrid Heterocyclic Compounds

N-(3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
  • Structure : Contains a dihydroimidazo[2,1-b]thiazole and dioxoisoindolinyl group.
  • Key Difference: The target compound’s 4-oxoquinazolinone may offer stronger hydrogen-bonding interactions with biological targets compared to the dioxoisoindolinyl group.

Anticancer Activity

  • Target Compound : Expected to inhibit kinases (e.g., VEGFR2) based on structural alignment with compound 5l (IC50 = 1.4 μM against MDA-MB-231) .
  • Comparison: Quinazolinone derivatives (e.g., 11m–11o) show IC50 values ranging from 1.4–22.6 μM, suggesting the target compound’s efficacy may fall within this range .

Antimicrobial and Antiviral Potential

  • Imidazo[2,1-b]thiazole Derivatives : Exhibit broad-spectrum antibacterial and antifungal activities (e.g., compound 4a–k in ) .
  • Target Compound: The quinazolinone group may enhance activity against resistant strains, though direct antiviral data are lacking.

Pharmacokinetic Considerations

  • Metabolic Stability: The 4-oxoquinazolinone group may improve metabolic stability compared to ester-containing analogs (e.g., compound 4d–4g in ) .
  • Solubility : Methoxy or halogen substitutions (as in compound 11o) could enhance solubility, but the imidazo[2,1-b]thiazole may reduce it .

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, particularly its anticancer properties, antibacterial effects, and underlying mechanisms of action.

Chemical Structure

The compound features a complex structure comprising an imidazo[2,1-b]thiazole ring fused with a phenyl group, linked to a quinazolinone moiety through an acetamide functional group. The chemical formula is C20H19N5O2SC_{20}H_{19}N_{5}O_{2}S.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Properties

Research indicates that compounds with imidazo[2,1-b]thiazole structures exhibit significant antiproliferative effects against various cancer cell lines.

  • In Vitro Studies : A study demonstrated that related compounds showed half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cells. The mechanism involves the induction of apoptosis and inhibition of cell migration .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to disrupt cell cycle progression and promote apoptotic pathways. For example, it was observed that these compounds significantly inhibited the migration rate of cancer cells in scratch wound-healing assays, indicating potential for metastasis prevention.

Antibacterial Activity

The imidazo[2,1-b]thiazole derivatives have also shown promising antibacterial properties against various pathogens.

  • Activity Against Microorganisms : Studies have reported moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that modifications on the imidazo[2,1-b]thiazole ring can enhance antibacterial efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Anticancer Activity :
    • Objective : Evaluate the antiproliferative effects on PDAC.
    • Findings : The compound demonstrated significant cytotoxicity with an IC50 value conducive to further development as a chemotherapeutic agent.
  • Antibacterial Evaluation :
    • Objective : Assess the compound's efficacy against common bacterial strains.
    • Findings : Exhibited moderate activity, suggesting potential for further optimization in drug design.

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line IC50/Effect Mechanism of Action
AnticancerPancreatic Ductal Adenocarcinoma5.11 - 10.8 µMInduction of apoptosis, inhibition of migration
AntibacterialStaphylococcus aureusModerateDisruption of bacterial cell wall synthesis
AntibacterialEscherichia coliModerateInhibition of protein synthesis

Q & A

Q. What are the recommended synthetic routes for N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. For example, imidazo[2,1-b]thiazole and quinazolinone moieties are synthesized separately via cyclization reactions using catalysts like POCl₃ or Pd-based systems. Optimization can be achieved through Design of Experiments (DoE) to evaluate parameters such as temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., factorial design) reduce trial-and-error approaches by identifying critical factors affecting yield . For analogs, yields ranging from 45% to 91% have been reported under optimized conditions .

Q. Example Table :

Compound TypeYield RangeKey Reaction ParametersReference
Quinazolinone-thioacetamide68–91%DMF solvent, K₂CO₃ base, 80–100°C
Imidazothiazole derivatives45–57%EtOH reflux, 12–24 h reaction

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for quinazolinone, S-H stretch at ~2550 cm⁻¹ for thioacetamide) .
  • NMR (¹H/¹³C) : Assign aromatic proton environments (e.g., imidazo[2,1-b]thiazole protons at δ 7.2–8.5 ppm) and confirm substituent regiochemistry .
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₂₀H₁₅N₅O₂S requires m/z 397.09) .

Advanced Research Questions

Q. How can computational chemistry tools guide the design of analogs with improved bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and binding affinities to target proteins. Reaction path search algorithms (e.g., GRRM) identify energetically favorable intermediates, reducing experimental iterations. For example, ICReDD’s workflow integrates computational screening with experimental validation to optimize heterocyclic substituents for enhanced solubility or target engagement .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardize Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), concentrations, and endpoints (IC₅₀ vs. EC₅₀).
  • Meta-Analysis : Compare structural analogs (e.g., sulfamoylphenyl vs. nitrophenyl substituents) to isolate substituent effects on activity .
  • Dose-Response Curves : Use nonlinear regression models to validate potency discrepancies .

Q. What strategies enhance the compound’s pharmacokinetic profile without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability.
  • Co-crystallization : Modify crystal packing via co-formers (e.g., succinic acid) to enhance dissolution rates .
  • Lipophilicity Adjustments : Replace polar groups (e.g., -CN) with bioisosteres (e.g., -CF₃) to balance permeability and solubility .

Q. How can reaction fundamentals inform scalable synthesis for preclinical studies?

  • Methodological Answer : Apply CRDC RDF2050112 principles:
  • Kinetic Studies : Use microreactors to assess heat/mass transfer limitations at scale.
  • Membrane Separation : Purify intermediates via nanofiltration to remove Pd catalysts .
  • Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes (CQAs) .

Methodological Best Practices

  • Experimental Design : Use fractional factorial designs to screen >5 variables (e.g., pH, stoichiometry) with minimal runs .
  • Data Interpretation : Apply multivariate analysis (PCA or PLS) to correlate structural features with bioactivity .

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